

Thalidomide-O-C6-azide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and application of **Thalidomide-O-C6-azide**, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and scientists in the field of targeted protein degradation.

Core Chemical Properties

Thalidomide-O-C6-azide is a synthetic compound that incorporates the thalidomide scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). It is functionalized with a six-carbon aliphatic linker terminating in an azide group. This azide moiety allows for the covalent attachment of a ligand for a target protein of interest via "click chemistry," a highly efficient and specific bioorthogonal reaction.

The key chemical properties of **Thalidomide-O-C6-azide** are summarized in the table below:

Property	Value	Source(s)
Molecular Formula	C19H21N5O5	[1][2][3]
Molecular Weight	399.40 g/mol	[3]
CAS Number	2411389-65-4	[2][3]
Appearance	Off-white to light yellow solid	[3]
Purity	≥95% to ≥99.71%	[1][2][3]
Storage Conditions	-20°C, sealed storage, away from moisture and light	[3]
Solubility	Soluble in DMSO	[4]
SMILES	N#N=NCCCCCCOC1=CC=CC 2=C1C(=O)N(C1CCC(=O)NC1 =O)C2=O	[2]

Chemical Structure

The chemical structure of **Thalidomide-O-C6-azide** consists of three main components:

- Thalidomide Moiety: This part of the molecule is responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase.
- C6 Linker: A six-carbon alkyl chain that provides spacing and flexibility between the thalidomide moiety and the azide group.
- Azide Group (-N₃): A terminal functional group that enables covalent linkage to a target protein ligand via click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5]

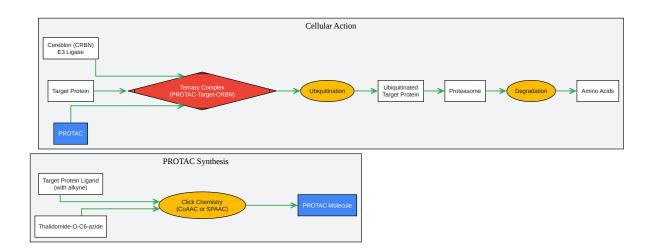
Experimental Protocols

While a specific, detailed synthesis protocol for **Thalidomide-O-C6-azide** is not publicly available, a general procedure can be inferred from the synthesis of similar thalidomide

derivatives. The synthesis would likely involve the alkylation of a hydroxythalidomide precursor with a C6-azide containing alkyl halide.

Generalized Synthesis Protocol:

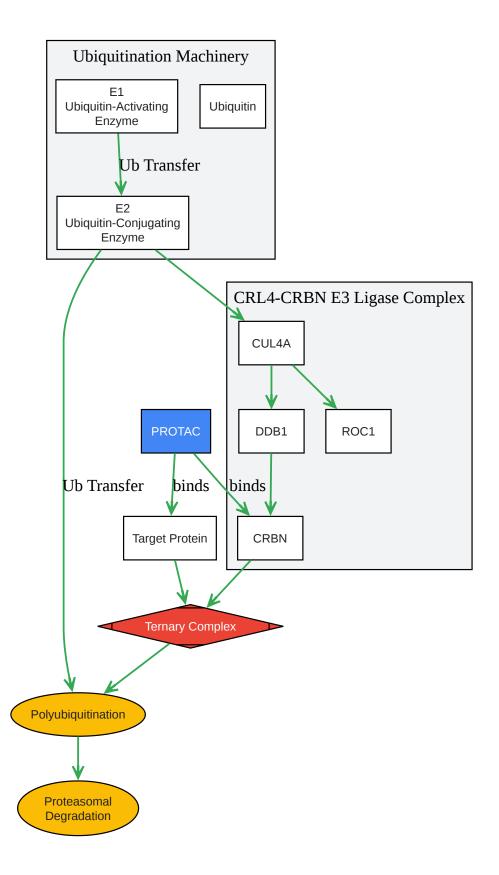
- Preparation of 4-Hydroxythalidomide: This precursor can be synthesized from commercially available starting materials.
- Synthesis of 1-azido-6-bromohexane: This linker can be prepared from 1,6-dibromohexane by reaction with sodium azide.
- Alkylation of 4-Hydroxythalidomide: 4-Hydroxythalidomide is reacted with 1-azido-6-bromohexane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield **Thalidomide-O-C6-azide**.
- Purification: The crude product is purified by column chromatography on silica gel to obtain the final product.
- Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for **Thalidomide-O-C6-azide** is not available, related compounds show characteristic peaks that would be expected.


Role in PROTAC Technology and Signaling Pathways

Thalidomide-O-C6-azide is a crucial component in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

PROTAC Mechanism of Action:

A PROTAC synthesized using **Thalidomide-O-C6-azide** functions by simultaneously binding to the target protein (via the ligand attached to the azide) and the Cereblon E3 ligase (via the thalidomide moiety). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.


Click to download full resolution via product page

PROTAC Synthesis and Cellular Workflow

The signaling pathway initiated by a thalidomide-based PROTAC involves hijacking the cell's natural protein degradation machinery.

Cereblon-Mediated Ubiquitination Pathway:

Click to download full resolution via product page

Cereblon E3 Ligase Ubiquitination Pathway

Conclusion

Thalidomide-O-C6-azide is a versatile and valuable tool for the development of PROTACs. Its well-defined chemical properties and its ability to recruit the Cereblon E3 ligase make it a popular choice for researchers in the field of targeted protein degradation. This guide provides a foundational understanding of this important molecule, which will be beneficial for scientists and professionals involved in the design and synthesis of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Click chemistry enables rapid development of potent sEH PROTACs using a direct-tobiology approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Thalidomide-O-C6-azide: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389266#thalidomide-o-c6-azide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com